N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine
Overview
Description
SD 8339, also known as 6-(benzylamino)-9-(2-tetrahydropyranyl)-9H-purine, is a synthetic cytokinin derivative. Cytokinins are a class of plant growth substances (phytohormones) that promote cell division in plant roots and shoots. SD 8339 has been extensively studied for its role in plant growth regulation, particularly in converting flower sex from male to hermaphrodite in certain plant species .
Mechanism of Action
Target of Action
N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is a synthetic adenine derivative that has been identified as a compound of significant interest in medicinal chemistry It’s being investigated for its antiviral and anticancer properties, suggesting that its targets may be involved in dna and rna processes .
Mode of Action
The unique structure of this compound may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms or cancer cell proliferation . Additionally, it has the potential to modulate enzymatic activities involved in cellular repair and apoptosis .
Biochemical Pathways
Given its potential role in cellular metabolism and protection against neurodegenerative diseases, it’s likely that it interacts with pathways related to these processes .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial in determining its suitability as a drug. Early studies indicate that the tetrahydro-2H-pyran ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes, thus improving its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are broad and impactful. It’s being investigated for its potential uses in managing aging-related conditions and enhancing chemotherapy efficacy . Moreover, it’s also being explored for its use in neuroprotective treatments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound.
Safety and Hazards
“N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine” is moderately toxic by ingestion . The lethal dose (LD50) for rats is 1640 mg/kg . It is advised to wear suitable protective clothing when handling this chemical . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
Biochemical Analysis
Biochemical Properties
N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is a highly mobile synthetic cytokinin . It’s being investigated for its antiviral and anticancer properties . Its unique structure may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms or cancer cell proliferation
Cellular Effects
The cellular effects of this compound are broad and impactful. Researchers are exploring its use in neuroprotective treatments, given adenine derivatives’ potential role in cellular metabolism and protection against neurodegenerative diseases .
Molecular Mechanism
It is known that the tetrahydro-2H-pyran ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes, thus improving its bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
SD 8339 is synthesized through a series of chemical reactions involving the modification of purine derivatives. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative.
Benzylation: The purine derivative undergoes benzylation to introduce the benzylamino group.
Tetrahydropyranyl Protection: The benzylated purine is then protected with a tetrahydropyranyl group to form the final compound, SD 8339.
Industrial Production Methods
Industrial production of SD 8339 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
SD 8339 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in SD 8339.
Substitution: The benzylamino and tetrahydropyranyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a wide range of substituted purines .
Scientific Research Applications
SD 8339 has a wide range of scientific research applications:
Plant Biology: It is used to study the effects of cytokinins on plant growth and development. .
Agriculture: The compound is used to improve crop yields and quality by enhancing flower and fruit development.
Biochemistry: SD 8339 is used to study the biochemical pathways involved in cytokinin signaling and metabolism.
Horticulture: It is applied to ornamental plants to enhance their aesthetic qualities by promoting more vigorous growth and delaying aging.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine (BAP): Another synthetic cytokinin that promotes cell division and growth in plants.
Kinetin: A naturally occurring cytokinin that also promotes cell division and delays senescence.
N6-Isopentenyladenine: A cytokinin that induces shoot formation and delays aging in plant tissues
Uniqueness of SD 8339
SD 8339 is unique in its ability to convert male flowers to hermaphroditic flowers, a property not commonly observed in other cytokinins. Additionally, it has been shown to promote more vigorous growth responses compared to other cytokinins like 6-Benzylaminopurine and Kinetin .
Properties
IUPAC Name |
N-benzyl-9-(oxan-2-yl)purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-23-14/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFWRMVFWIJXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038801 | |
Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2312-73-4 | |
Record name | N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2312-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acell | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-9-(2-tetrahydropyranyl)adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N6-BENZYL-9-(2-TETRAHYDROPYRANYL)ADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23NQ6S177V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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